molecular formula C8H4FN3 B2880024 4-fluoro-1H-indazole-6-carbonitrile CAS No. 1082041-49-3

4-fluoro-1H-indazole-6-carbonitrile

Cat. No. B2880024
CAS RN: 1082041-49-3
M. Wt: 161.139
InChI Key: BCQVWWDXMRSTJP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-6-carbonitrile is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of 1H-indazole involves various methods including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C8H4FN3 . It has an average mass of 161.136 Da and a monoisotopic mass of 161.038925 Da .


Chemical Reactions Analysis

Indazole derivatives can be further functionalized via nucleophilic aromatic substitution reactions . They can also be synthesized through transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Chemical Reactivity and Synthesis

Studies have shown that indazoles, including compounds like 4-fluoro-1H-indazole-6-carbonitrile, react readily with fluoronitrobenzenes to yield nitroarylindazoles, demonstrating their potential in heterocyclic ring formation. For example, Gale and Wilshire (1973) discussed the ring opening of 1-Arylindazole-3-carboxylic acids during decarboxylation, indicating the reactivity of indazole derivatives under certain conditions (Gale & Wilshire, 1973).

Spectroscopic Applications

Yang et al. (2004) explored the spectroscopic correlations between supermolecules and molecules, utilizing derivatives of indazoles for understanding the ion-modulated electronic properties of nitrogen donors in monoazacrown-derived intrinsic fluoroionophores (Yang et al., 2004). This highlights the potential of this compound in developing advanced spectroscopic probes.

Fluorination Agents and Synthesis

Umemoto et al. (2010) discussed the discovery of a deoxofluorinating agent with high thermal stability, illustrating the broader utility of fluorinated compounds in chemical synthesis and the unique effects of fluorine atoms when incorporated into molecules (Umemoto et al., 2010). While this study doesn't directly mention this compound, it provides context on the importance of fluorinated compounds in drug discovery and material science.

Heterocyclic Chemistry

Reichen and Wentrup (1976) investigated the carbenic behaviour of isocyanoamines generated by flash pyrolysis of 4-Arylhydrazono-isoxazol-5-ones, leading to rearrangements to cyanamides and indazoles (Reichen & Wentrup, 1976). This study underscores the versatility of indazole derivatives in synthesizing complex heterocyclic structures.

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This suggests a promising future direction for the research and development of 4-fluoro-1H-indazole-6-carbonitrile and similar compounds.

properties

IUPAC Name

4-fluoro-1H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQVWWDXMRSTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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